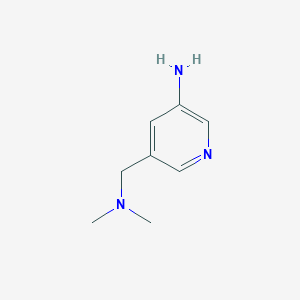
Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate is a compound with potential applications in scientific research due to its unique properties. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme involved in B-cell receptor signaling, and the inhibition of this enzyme has been shown to have therapeutic potential in various diseases, including cancer and autoimmune disorders.
科学研究应用
TAK-659 has potential applications in various scientific research fields, including cancer research, autoimmune disorders, and immunology. In cancer research, BTK inhibition has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of CLL and MCL.
In autoimmune disorders, BTK inhibition has been shown to have therapeutic potential in diseases such as rheumatoid arthritis and systemic lupus erythematosus. TAK-659 has been shown to reduce disease severity in preclinical models of autoimmune disorders and is currently being evaluated in clinical trials for the treatment of rheumatoid arthritis.
作用机制
TAK-659 is a selective inhibitor of BTK, which is a critical enzyme involved in B-cell receptor signaling. B-cell receptor signaling is essential for the survival and proliferation of B-cells, which play a crucial role in the immune system. Inhibition of BTK leads to the suppression of B-cell receptor signaling, which results in the inhibition of B-cell proliferation and survival. This mechanism of action makes TAK-659 a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. In a study conducted on mice, TAK-659 was found to significantly inhibit the growth of B-cell lymphoma tumors. TAK-659 has also been shown to reduce disease severity in preclinical models of autoimmune disorders. In a study conducted on mice with collagen-induced arthritis, TAK-659 was found to significantly reduce joint inflammation and destruction.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its selectivity for BTK. This selectivity reduces the risk of off-target effects and improves the safety profile of the compound. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it challenging to use in some lab experiments. Additionally, TAK-659 has a relatively short half-life, which can limit its effectiveness in some studies.
未来方向
There are several future directions for the use of TAK-659 in scientific research. One potential direction is the use of TAK-659 in combination with other therapeutic agents for the treatment of B-cell malignancies and autoimmune disorders. Another potential direction is the development of more potent and selective BTK inhibitors. Finally, the use of TAK-659 in the study of B-cell receptor signaling and its role in the immune system could lead to new insights into the pathogenesis of various diseases.
合成方法
The synthesis of TAK-659 involves a series of chemical reactions starting with the reaction of 2-fluoroaniline with tert-butyl chloroformate to form tert-butyl N-(2-fluorophenyl)carbamate. This intermediate is then reacted with 4-methyl-2-pyridylamine to form TAK-659. The final product is purified using column chromatography to obtain a pure compound.
属性
IUPAC Name |
tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12-9-10-19-15(11-12)20(16(21)22-17(2,3)4)14-8-6-5-7-13(14)18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPXSEQXHHJGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2=CC=CC=C2F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-fluoro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2632184.png)
![N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B2632187.png)
![ethyl 2-[8-(2-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2632188.png)



![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2632196.png)
![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2632198.png)




